molecular formula C8H9NO2 B13486719 1-(5-Methylisoxazol-3-yl)cyclopropane-1-carbaldehyde

1-(5-Methylisoxazol-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13486719
M. Wt: 151.16 g/mol
InChI Key: YGBJUWSLUZYUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring attached to a carbaldehyde group and a 5-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate oxazole derivative followed by formylation. One common method involves the reaction of 5-methyl-1,2-oxazole with a cyclopropane precursor under controlled conditions to form the desired cyclopropane ring. Subsequent formylation introduces the carbaldehyde group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

  • 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carbaldehyde
  • 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid
  • 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol

Uniqueness: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an oxazole moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4-5H,2-3H2,1H3

InChI Key

YGBJUWSLUZYUER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2(CC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.